Yeast α-Glucosidase Inhibitory Activity: A Potential Benchmark for Metabolic Studies
Salipurpin demonstrates a specific, quantifiable inhibitory effect on yeast α-glucosidase, an activity that is not a universal property of all flavonoid glycosides. This provides a functional differentiation point from its aglycone, Apigenin, which is often reported with different enzyme targets or potencies . The reported IC₅₀ value offers a baseline for researchers investigating the impact of 5-O-glycosylation on enzyme interaction.
| Evidence Dimension | Yeast α-glucosidase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 287.12 μM |
| Comparator Or Baseline | Apigenin (Aglycone): No comparable IC₅₀ data for yeast α-glucosidase found in this context; typically studied for different targets. |
| Quantified Difference | Not calculable (different target profiles) |
| Conditions | In vitro enzyme assay using yeast α-glucosidase. |
Why This Matters
This quantitative IC₅₀ value provides a specific benchmark for assays studying carbohydrate metabolism, enabling direct comparison with other 5-O-glucosides or when investigating the glycosylation-dependent modulation of enzyme activity.
